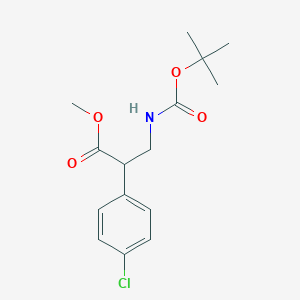

Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate

Description

Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is a protected amino acid ester featuring a tert-butoxycarbonyl (Boc) group on the amine moiety and a 4-chlorophenyl substituent at the α-position. This compound is critical in peptide synthesis, where the Boc group serves as a temporary protective group to prevent unwanted side reactions during coupling steps . Its structure combines a propanoate backbone with stereoelectronic modifications that influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C15H20ClNO4 |

|---|---|

Molecular Weight |

313.77 g/mol |

IUPAC Name |

methyl 2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-9-12(13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |

InChI Key |

LDMSKBHUERDESF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Parameter | Details |

|---|---|

| Chemical Name | Methyl 3-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)propanoate |

| Molecular Formula | C15H20ClNO4 |

| Molecular Weight | 313.78 g/mol |

| CAS Number | 1143534-42-2 |

| Synonyms | Boc-(R)-3-amino-3-(4-chlorophenyl)propionic acid methyl ester, (R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate |

| Structural Features | Boc-protected amino group, methyl ester, 4-chlorophenyl substituent |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate generally involves three key steps:

- Protection of the amino group using the tert-butoxycarbonyl (Boc) group to prevent side reactions during esterification.

- Esterification of the corresponding amino acid or its derivatives to form the methyl ester.

- Purification and characterization of the final compound.

Detailed Synthetic Procedures

Boc Protection of Amino Acid

The amino group of 3-amino-2-(4-chlorophenyl)propanoic acid is protected by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) in an organic solvent like dichloromethane (DCM). This reaction forms the Boc-protected amino acid intermediate.

| Parameter | Value |

|---|---|

| Reagents | Boc₂O, triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–4 hours |

| Yield | Typically >90% |

Esterification to Methyl Ester

The Boc-protected amino acid is then esterified to the methyl ester using methanol, often catalyzed by acid (e.g., sulfuric acid or hydrochloric acid) or by coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

Typical esterification conditions:

| Parameter | Value |

|---|---|

| Reagents | Methanol, acid catalyst (H₂SO₄ or HCl) or DCC/DMAP |

| Temperature | Reflux (65–70 °C) |

| Reaction time | 4–24 hours |

| Workup | Extraction, washing, drying |

| Purification | Recrystallization or chromatography |

| Yield | 80–95% |

Alternative Synthesis via Coupling Agents

An alternative method uses coupling agents such as DCC/DMAP to activate the carboxylic acid group for esterification under mild conditions, avoiding harsh acidic reflux.

Research Outcomes and Analytical Data

Yield and Purity

- Boc protection and subsequent esterification typically yield the target compound in high purity (>90%) and good overall yield (~80–95%) when optimized.

- Chromatographic purification (silica gel column chromatography) using ethyl acetate/hexane mixtures is standard for isolating the pure product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for the methyl ester group at δ ~3.6 ppm, Boc tert-butyl protons at δ ~1.4 ppm, aromatic protons at δ ~7.2–7.8 ppm, and the Boc-protected amino proton around δ ~5.0 ppm.

- ^13C NMR confirms ester carbonyl (~170–175 ppm), Boc carbonyl (~155 ppm), aromatic carbons, and methyl carbons.

-

- Ester carbonyl stretch at ~1740 cm⁻¹.

- N-H bending vibrations near 1650 cm⁻¹.

-

- Molecular ion peak at m/z 314 [M+H]^+, consistent with the molecular weight of 313.78 g/mol.

Stereochemical Considerations

- The stereochemistry at the chiral center (typically (R)-configuration) is preserved during Boc protection and esterification.

- Enantiomeric purity can be confirmed by chiral HPLC and optical rotation measurements.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection + Acid-Catalyzed Esterification | Boc₂O, Et₃N, H₂SO₄, MeOH | 0 °C to RT, reflux in MeOH | 80–90 | Classical approach, high yield |

| Boc Protection + DCC/DMAP Esterification | Boc₂O, Et₃N, DCC, DMAP, MeOH | RT to mild heating | 85–95 | Milder conditions, less side reactions |

| Direct Esterification (without Boc protection) | Acid catalyst, MeOH | Reflux | Low–Moderate | Risk of amino group side reactions |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Hydrolysis: 3-(Boc-amino)-2-(4-chlorophenyl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanol.

Scientific Research Applications

Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is primarily related to its ability to undergo various chemical transformations. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can also undergo further functionalization. These transformations make the compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 3-amino-2-(4-chlorophenyl)propanoate Hydrochloride

- Structure : Lacks the Boc group; the amine is protonated as a hydrochloride salt.

- Molecular Formula: C₁₀H₁₃Cl₂NO₂ (MW: 250.12) .

- Key Differences : The absence of the Boc group reduces steric bulk and increases hydrophilicity. This compound is a direct precursor to the Boc-protected derivative, highlighting the role of protection in synthetic workflows.

Methyl 3-[(4-Chlorophenyl)sulfonyl]propanoate

- Structure: Features a sulfonyl group instead of the Boc-amino moiety.

- Synthesis: Prepared via oxidation of methyl 3-[(4-chlorophenyl)thio]propanoate with H₂O₂ .

- Reactivity : The sulfonyl group enhances electrophilicity, making it reactive toward nucleophiles like hydrazine for hydrazide formation .

Methyl 3-(1-(4-Chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)propanoate

- Structure: Incorporates a dihydroisoquinoline ring system.

- Synthesis: Derived from 1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline via alkylation (67% yield) .

- Application: Demonstrates the versatility of 4-chlorophenylpropanoate esters in generating heterocyclic drug candidates.

Positional Isomerism and Halogen Variation

Methyl 2-Amino-3-(4-chlorophenyl)propanoate

- Structure: Amino group at position 2 instead of 3.

- Metabolite Role : Identified as a blood metabolite, emphasizing the biological relevance of positional isomerism .

Methyl 3-Amino-3-(4-bromophenyl)-2-methylpropanoate

- Structure : Bromine replaces chlorine; methyl group at position 2.

- Molecular Formula: C₁₁H₁₄BrNO₂ (MW: 272.14) .

- Impact of Halogen : Bromine’s larger atomic radius may alter binding affinity in biological targets compared to chlorine.

Functional Group Comparisons

Biological Activity

Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a tert-butoxycarbonyl (Boc) protected amino group and a chlorophenyl moiety. The synthesis typically involves several steps, including the protection of the amino group and subsequent coupling reactions to form the final product. The synthesis pathway can vary based on laboratory protocols, but it generally follows these stages:

- Protection of the amino group with Boc.

- Coupling with 4-chlorophenyl propanoate to form the desired compound.

- Deprotection to yield the active form for biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- GABAB Receptor Antagonism : Research indicates that this compound acts as a weak antagonist at GABAB receptors, which are crucial in neuropharmacology for modulating neurotransmitter release and influencing conditions such as anxiety and epilepsy.

- Inhibition of Heat Shock Proteins : It has been noted that this compound may interact with heat shock proteins, suggesting potential antiproliferative effects that warrant further investigation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description | Reference |

|---|---|---|

| GABAB Receptor Antagonism | Weak antagonistic properties that may influence neurotransmitter activity. | |

| Antiproliferative Effects | Potential interactions with heat shock proteins indicating inhibition of cancer cell proliferation. | |

| Interaction with Enzymes | Modulation of enzyme activities through specific biochemical pathways. |

Case Studies and Research Findings

- Neuropharmacological Studies : A study demonstrated that derivatives of this compound exhibited varying degrees of antagonism at GABAB receptors, highlighting their potential role in treating neurological disorders.

- Cancer Research : Investigations into its antiproliferative properties revealed that this compound could inhibit certain cancer cell lines by affecting cellular pathways regulated by heat shock proteins.

- Enzyme Interaction Studies : Further research indicated that this compound may modulate the activity of various enzymes, which could lead to alterations in metabolic pathways and cellular responses.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate?

The synthesis typically involves:

- Esterification : Reacting 3-amino-2-(4-chlorophenyl)propanoic acid with methanol under acid catalysis to form the methyl ester .

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to protect the amine .

- Purification : Column chromatography or recrystallization to isolate the product.

Methodological Tip: Use anhydrous conditions for Boc protection to prevent hydrolysis of the reagent.

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ ~7.3 ppm for 4-chlorophenyl) .

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 356.13 for C₁₅H₂₀ClNO₄) .

- HPLC : For purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the solubility properties of this compound, and how do they influence solvent selection?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Methanol and ethanol are suitable for recrystallization .

- Methodological Impact : Use DCM or THF for reactions requiring Boc deprotection under acidic conditions (e.g., TFA) to maintain solubility .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Irritant (H302, H312, H332) .

- Protocols : Use fume hoods, nitrile gloves, and safety goggles. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can discrepancies in NMR data due to rotameric forms be resolved?

Rotamers arise from restricted rotation around the C-N bond of the Boc group. Solutions include:

- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks .

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts for different conformers .

Q. How can Boc protection/deprotection steps be optimized to minimize side reactions?

- Protection : Use Boc₂O with DMAP (1 equiv) in THF at 0°C to reduce racemization .

- Deprotection : Employ TFA:DCM (1:1) at 0°C for 30 minutes to cleave Boc without ester hydrolysis .

Data Contradiction Alert: Prolonged exposure to TFA may degrade the 4-chlorophenyl group; monitor via TLC .

Q. How does the 4-chlorophenyl group influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing Cl group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks.

- Applications : Facilitates Suzuki-Miyaura couplings with boronic acids (e.g., synthesizing biaryl derivatives) .

Methodological Insight: Use Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C for optimal yields .

Q. What strategies preserve stereochemistry when incorporating this compound into peptide synthesis?

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Stability Studies :

- pH Stability : Incubate in buffers (pH 1–13) and analyze degradation via HPLC .

- Thermal Stability : TGA/DSC to determine decomposition temperatures (>150°C typical for Boc-protected compounds) .

Key Finding: Hydrolysis of the ester group occurs rapidly at pH >10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.